2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride
Description
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride is a heterocyclic amine featuring a 3,5-dimethyl-substituted oxazole ring linked via a sulfanyl group to an ethylamine backbone, with the hydrochloride salt enhancing its aqueous solubility . The sulfanyl (thioether) linker may influence lipophilicity and redox activity, while the dimethyl groups on the oxazole likely enhance steric bulk and electronic effects. This compound is of interest in medicinal chemistry for its structural similarity to bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C7H13ClN2OS |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2OS.ClH/c1-5-7(11-4-3-8)6(2)10-9-5;/h3-4,8H2,1-2H3;1H |
InChI Key |
MPJVAVTZVKLIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)SCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a suitable sulfanyl reagent, followed by the introduction of an ethan-1-amine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride, the following structurally related compounds are analyzed (Table 1):
Key Observations:
Linker Groups: The sulfanyl linker in the target compound differs from amide (e.g., acetamide in ) or alkyl chains (e.g., C3 in 3-(3,5-dimethyl-oxazol-4-yl)propan-1-amine), altering flexibility and redox sensitivity .
Physicochemical Properties :
- The hydrochloride salt of the target compound enhances solubility compared to free bases (e.g., 2-(3,5-dimethyl-oxazol-4-yl)acetamide), critical for bioavailability .
- Bulky substituents (e.g., dihydroindenyl in ) reduce solubility but may improve target specificity .
Biological Activity :
- Chlorophenyl analogs () exhibit strong antibacterial activity, suggesting that electronic effects (Cl substituent) enhance membrane penetration .
- Indole-oxazole hybrids () show receptor modulation, implying the oxazole’s role in π-π stacking or hydrogen bonding .
Research Findings and Mechanistic Insights
- Salt Form Advantages : The hydrochloride salt of the target compound improves pharmacokinetics, a feature shared with other amine-based pharmaceuticals .
- Substituent Effects : Dimethyl groups on the oxazole may reduce metabolic degradation compared to unsubstituted analogs, as seen in related heterocycles .
Biological Activity
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride is a chemical compound notable for its unique structural features, including an oxazole ring and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C8H14N2OS
- Molecular Weight : 186.27456 g/mol
- CAS Number : 2624135-83-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring may facilitate binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group enhances the compound's reactivity and can participate in various biochemical interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride. The compound has been tested against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 50 µM |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Anticancer Activity
In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF7 (Breast Cancer) | 25 µM |
| A549 (Lung Cancer) | 30 µM |
These findings indicate that the compound could be a promising candidate for further development as an anticancer agent .
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the efficacy of various oxazole derivatives, including 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride. The results demonstrated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
- Evaluation in Cancer Research : Another research group explored the potential of this compound in targeting cancer cells. In vitro assays revealed that treatment with 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride resulted in significant reduction in cell viability across multiple cancer lines, indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
